molecular formula C18H15ClN2O5 B4404074 methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate

methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate

Cat. No.: B4404074
M. Wt: 374.8 g/mol
InChI Key: AKXPLQGNSVTMLC-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazine ring, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a benzoxazine derivative with a suitable acyl chloride, followed by chlorination and esterification reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to optimize the yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzoxazine compounds .

Mechanism of Action

The mechanism by which methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate exerts its effects involves interactions with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazine ring and acetamido group make it particularly versatile for various synthetic and research applications .

Properties

IUPAC Name

methyl 2-chloro-5-[[2-(3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O5/c1-25-18(24)12-8-11(6-7-13(12)19)20-16(22)9-21-14-4-2-3-5-15(14)26-10-17(21)23/h2-8H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXPLQGNSVTMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)CN2C(=O)COC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate
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methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate
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methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate
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methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate
Reactant of Route 5
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methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate

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